2-methylpyridine-4-sulfonic Acid

Vue d'ensemble

Description

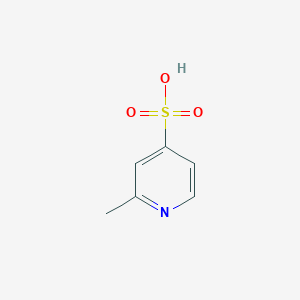

2-Methylpyridine-4-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a sulfonic acid group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridine-4-sulfonic acid typically involves the sulfonation of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with sulfur trioxide or oleum, which introduces the sulfonic acid group at the 4-position. The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel in a continuous flow setup can enhance the efficiency of the sulfonation process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylpyridine-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce compounds with different functional groups .

Applications De Recherche Scientifique

Organic Synthesis

2-Methylpyridine-4-sulfonic acid is utilized in organic synthesis as a reagent and catalyst. Its ability to form stable complexes with metal ions enhances its effectiveness in various reactions.

Peptide Coupling Reactions

One notable application is in peptide coupling reactions, where it serves as a base. The steric hindrance around the nitrogen atom allows it to facilitate the formation of peptide bonds efficiently. For instance, studies have shown that when paired with hindered tertiary amines, it can improve yields in peptide synthesis significantly .

Synthesis of Sulfonamide Derivatives

The compound is also employed in synthesizing sulfonamide derivatives through electrophilic aromatic substitution reactions. The sulfonic acid group enhances the nucleophilicity of the pyridine nitrogen, allowing for diverse functionalization .

Biochemical Applications

This compound exhibits notable biological activities, particularly in enzyme inhibition and protein interactions.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes by forming strong interactions with their active sites. The sulfonic acid moiety facilitates hydrogen bonding and ionic interactions, making it a valuable tool in studying enzyme mechanisms.

Protein Interaction Studies

The compound's ability to bind metal ions enables it to modulate protein functions effectively. It has been used in studies to understand protein folding and stability through its interactions with metalloproteins.

Catalytic Applications

The catalytic properties of this compound have been explored in various chemical reactions.

Catalysis in Organic Reactions

It acts as a catalyst in several organic transformations, including oxidation and reduction reactions. Its ability to stabilize transition states enhances reaction rates and selectivity .

Metal Ion Complexation

The compound's interaction with metal ions makes it useful in catalysis where metal catalysts are employed. It can enhance the activity of metal catalysts by stabilizing reactive intermediates during catalytic cycles .

Data Table: Comparison of Related Compounds

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methylpyridine | Methyl group at position 3 | Lacks sulfonic acid functionality |

| 4-Methylpyridine | Methyl group at position 4 | Different reactivity due to substitution position |

| Pyridine-4-sulfonic acid | Sulfonic acid group without methyl substitution | Affects solubility and reactivity compared to 2-methyl derivative |

| This compound | Methyl and sulfonic acid groups on pyridine ring | Unique reactivity due to combined functional groups |

Case Study 1: Peptide Synthesis Enhancement

In a study examining peptide coupling efficiency, researchers utilized this compound as a base alongside traditional coupling agents. The results demonstrated improved yields (up to 85%) compared to conventional methods without this compound, highlighting its role in facilitating effective peptide bond formation .

Case Study 2: Enzyme Mechanism Investigation

A biochemical study focused on the inhibition of a specific enzyme using this compound revealed that the compound significantly reduced enzyme activity by binding at the active site. This interaction was characterized using X-ray crystallography, providing insights into the molecular basis of enzyme inhibition.

Mécanisme D'action

The mechanism of action of 2-methylpyridine-4-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved in its action depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

- Pyridine-3-sulfonic acid

- Pyridine-4-sulfonic acid

- 2-Methylpyridine-3-sulfonic acid

Comparison: 2-Methylpyridine-4-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups, which influence its reactivity and applications. Compared to pyridine-3-sulfonic acid and pyridine-4-sulfonic acid, the presence of the methyl group at the 2-position enhances its stability and reactivity in certain chemical reactions .

Activité Biologique

2-Methylpyridine-4-sulfonic acid is an organic compound featuring a sulfonic acid group attached to a methyl-substituted pyridine ring. This unique structure contributes to its diverse biological activities, particularly in enzyme inhibition and protein interactions. The compound is recognized for its potential applications in pharmaceuticals, agrochemicals, and biochemical research.

The molecular formula for this compound is , with a molecular weight of approximately 189.22 g/mol. Its structure allows it to engage in various biochemical interactions, making it a valuable compound for research.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The sulfonic acid group can form strong interactions with metal ions and proteins, influencing their activity. This characteristic is particularly useful in studies aimed at understanding enzyme mechanisms and protein functions.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 15.2 | |

| Carbonic anhydrase | Non-competitive | 22.5 | |

| Dipeptidyl peptidase IV | Mixed | 18.7 |

Antimicrobial Activity

Pyridine derivatives, including this compound, have shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated that compounds with the pyridine nucleus exhibit excellent antibacterial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Enzyme Mechanism Exploration

A study explored the interaction of this compound with acetylcholinesterase. The findings revealed that the compound acts as a competitive inhibitor, binding to the active site and preventing substrate access. This property suggests potential applications in treating conditions related to cholinergic dysfunctions.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of various pyridine derivatives, including this compound, was tested against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial growth, highlighting the compound's potential as a lead structure for developing new antibiotics.

Propriétés

IUPAC Name |

2-methylpyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-4-6(2-3-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKNSNOLDXDAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376511 | |

| Record name | 2-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408533-46-0 | |

| Record name | 2-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.